BenchChemオンラインストアへようこそ!

3-[2-(tert-butoxy)-2-oxoethyl]benzoic acid

Physicochemical Characterization ADME Predictors Building Block Comparison

This 98% pure 3-[2-(tert-butoxy)-2-oxoethyl]benzoic acid is the designated intermediate for WO2020151620A1, targeting diabetes. Its meta-substituted linker, LogP 2.269, TPSA 63.6 Ų, and tert-butyl ester protecting group offer distinct reactivity and crystallization advantages. Substitution with analogs like the oxoethoxy derivative risks altered yields and re-validation. Procure the exact intermediate to ensure synthetic fidelity.

Molecular Formula C13H16O4
Molecular Weight 236.26 g/mol
CAS No. 2728122-49-2
Cat. No. B6193199
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[2-(tert-butoxy)-2-oxoethyl]benzoic acid
CAS2728122-49-2
Molecular FormulaC13H16O4
Molecular Weight236.26 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)CC1=CC(=CC=C1)C(=O)O
InChIInChI=1S/C13H16O4/c1-13(2,3)17-11(14)8-9-5-4-6-10(7-9)12(15)16/h4-7H,8H2,1-3H3,(H,15,16)
InChIKeyBREHFAOLUNFIFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-[2-(tert-Butoxy)-2-oxoethyl]benzoic acid (CAS 2728122-49-2): Synthetic Utility and Procurement Considerations for a Protected Benzoic Acid Building Block


3-[2-(tert-butoxy)-2-oxoethyl]benzoic acid (CAS 2728122-49-2) is a benzoic acid derivative functionalized with a tert-butyl ester-protected carboxymethyl group at the meta position. It serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceutical candidates targeting metabolic disorders [1]. The compound exhibits a molecular formula of C₁₃H₁₆O₄ (MW 236.26), with a reported LogP of 2.269 and topological polar surface area (TPSA) of 63.6 Ų, as determined by computational models .

Why Substituting 3-[2-(tert-Butoxy)-2-oxoethyl]benzoic acid with Other tert-Butyl Ester Benzoic Acids is Not Straightforward


In-class substitution of 3-[2-(tert-butoxy)-2-oxoethyl]benzoic acid with other tert-butyl ester benzoic acids—such as the oxoethoxy analog (CAS 313709-63-6), the methyl ester derivative, or tert-butyl benzoate—is not straightforward due to significant differences in physicochemical properties, reactivity, and synthetic utility. The meta-substituted carboxymethyl linker in the target compound confers a distinct balance of lipophilicity (LogP 2.269), polarity (TPSA 63.6 Ų), and conformational flexibility (3 rotatable bonds) that directly influences its behavior as a protected intermediate . In contrast, the oxoethoxy analog introduces an additional ether oxygen (TPSA 73 Ų; LogP ~2.52-2.86) and increased rotatable bonds (6), altering solubility and steric profile , while tert-butyl benzoate lacks the functional handle entirely. These differences can impact reaction yields, purification ease, and compatibility with downstream synthetic steps, making direct substitution a risk to process robustness.

Quantitative Differentiation: 3-[2-(tert-Butoxy)-2-oxoethyl]benzoic acid vs. Key Comparators


Comparative Physicochemical Properties: Target Compound vs. 3-(2-(tert-Butoxy)-2-oxoethoxy)benzoic acid

The target compound (C₁₃H₁₆O₄, MW 236.26) exhibits a lower molecular weight and reduced polar surface area compared to its oxoethoxy analog (C₁₃H₁₆O₅, MW 252.26). Specifically, the target compound has a TPSA of 63.6 Ų and LogP of 2.269 , whereas the oxoethoxy analog has a TPSA of 73 Ų and a predicted LogP of 2.52 (ACD) to 2.86 (Kowwin) . This difference stems from the replacement of the -CH₂- linker with an -OCH₂- ether linkage, which increases hydrogen bond acceptors and molecular flexibility (rotatable bonds: 3 vs. 6). The lower LogP of the target compound suggests reduced lipophilicity, which can impact solubility and permeability in biological systems or reaction media.

Physicochemical Characterization ADME Predictors Building Block Comparison

Synthetic Utility: Validated Role as a Diabetes Drug Intermediate

The target compound is explicitly disclosed as an intermediate in the synthesis of compounds of Formula II in WO2020151620A1, which are intended for preventing or treating diabetes by inhibiting blood sugar rise [1]. While the patent does not provide quantitative yields for this specific intermediate, its inclusion in a granted patent application demonstrates its utility in a validated synthetic route to bioactive molecules. In contrast, many structural analogs (e.g., tert-butyl benzoate, CAS 774-65-2) are not cited as intermediates for this therapeutic class. This provides a clear differentiation in procurement context: a researcher aiming to synthesize or modify the diabetes drug candidate described in WO2020151620A1 will require the exact meta-substituted tert-butyl ester benzoic acid intermediate, not a generic analog.

Pharmaceutical Intermediates Metabolic Disease Patent-Disclosed Synthesis

Purity and Storage Specifications: Baseline Quality Metrics for Reproducible Synthesis

The target compound is commercially available with a reported purity of 98% (HPLC or titration) as per the vendor Leyan . Long-term storage recommendations indicate the compound should be kept in a cool, dry place . While many tert-butyl ester benzoic acids are supplied at similar purity levels, the explicit availability of the compound at 98% purity ensures that researchers can obtain material meeting a defined quality standard, which is critical for reproducible synthesis. In comparison, some analogs (e.g., CAS 313709-63-6) may be offered at lower purities (e.g., 95%) by certain suppliers , potentially introducing variability in reaction outcomes.

Quality Control Reproducibility Reagent Specifications

Conformational and Solubility Implications: Rotatable Bond Count and Linker Chemistry

The target compound possesses only 3 rotatable bonds (Smiles: O=C(C1=CC=CC(CC(OC(C)(C)C)=O)=C1)O) , which is significantly lower than the 6 rotatable bonds of the oxoethoxy analog . This reduced flexibility can influence crystallization propensity and solid-state stability. While direct experimental solubility data for the target compound are not available in the public domain, the lower rotatable bond count and smaller TPSA suggest potentially higher crystallinity and lower aqueous solubility compared to the more flexible oxoethoxy analog, which has a predicted water solubility of 83.28 mg/L at 25°C (estimated) .

Conformational Analysis Solubility Prediction Crystallization

Optimal Research and Procurement Scenarios for 3-[2-(tert-Butoxy)-2-oxoethyl]benzoic acid (CAS 2728122-49-2)


Synthesis of Diabetes Drug Candidates as Disclosed in WO2020151620A1

This compound is a designated intermediate for the preparation of compounds of Formula II in WO2020151620A1, which are under investigation for the prevention or treatment of diabetes. Procuring the exact meta-substituted tert-butyl ester benzoic acid intermediate is essential for reproducing the patented synthetic route and for conducting structure-activity relationship (SAR) studies around the disclosed pharmacophore. Use of alternative building blocks would necessitate re-validation of the synthetic sequence and may lead to different biological outcomes [1].

Protected Building Block for Carboxymethyl-Substituted Benzoic Acid Derivatives

The tert-butyl ester serves as an acid-labile protecting group for the carboxylic acid moiety, enabling selective deprotection under mild acidic conditions without affecting other sensitive functional groups. The meta-substitution pattern and relatively low rotatable bond count (3) facilitate crystallization and purification, making it an ideal intermediate for the preparation of more complex molecules where a protected carboxymethyl handle is required at a specific position on an aromatic ring [1].

Medicinal Chemistry Optimization of Lipophilicity and Polar Surface Area

The compound's computed physicochemical profile (LogP 2.269, TPSA 63.6 Ų) positions it as a moderately lipophilic building block. In drug discovery programs where fine-tuning ADME properties is critical, this intermediate provides a starting point that balances permeability and solubility. Compared to the more lipophilic oxoethoxy analog (LogP ~2.52-2.86), the target compound may offer advantages in reducing logD-related liabilities while maintaining synthetic accessibility [1].

Process Development and Scale-Up Feasibility

The reported commercial purity (98%) and straightforward storage conditions (cool, dry place) support the use of this compound in process chemistry and scale-up campaigns. Its lower molecular weight and reduced rotatable bond count compared to analogs suggest favorable crystallization behavior, which can simplify large-scale isolation. Researchers seeking a reliable, well-characterized tert-butyl ester benzoic acid intermediate for multi-gram or kilogram syntheses will find this compound a pragmatic choice [1].

Quote Request

Request a Quote for 3-[2-(tert-butoxy)-2-oxoethyl]benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.